(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Overview
Description
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide in the presence of a base.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Dimethoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the enamide backbone.
Incorporation of the Thiazolyl Group: The thiazolyl group can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or thiazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, aryl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide: Lacks the thiazolyl group.
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-methylprop-2-enamide: Contains a methyl group instead of the thiazolyl group.
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-oxazol-2-yl)prop-2-enamide: Contains an oxazolyl group instead of the thiazolyl group.
Uniqueness
The presence of the thiazolyl group in (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide distinguishes it from similar compounds, potentially imparting unique chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its physicochemical properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-12-3-4-13(21-2)10(8-12)7-11(9-16)14(19)18-15-17-5-6-22-15/h3-8H,1-2H3,(H,17,18,19)/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECJMWNFJCZNKA-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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